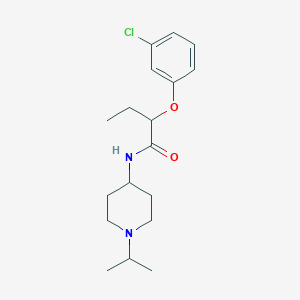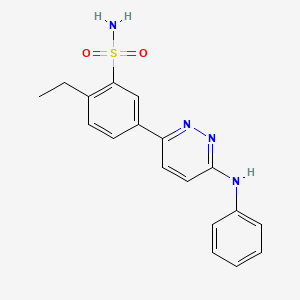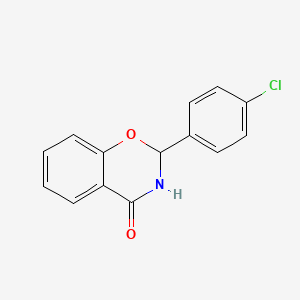![molecular formula C13H18N2O4S2 B5158738 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine, also known as PTCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTCM is a morpholine derivative that has a thienyl carbonyl group and a pyrrolidinylsulfonyl group attached to it. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine is not fully understood, but studies have shown that it interacts with various proteins and enzymes in cells. 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase, which are involved in various cellular processes. 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has also been shown to interact with DNA, potentially leading to its anti-cancer effects.
Biochemical and Physiological Effects:
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has been shown to have various biochemical and physiological effects, including its anti-cancer and anti-inflammatory properties. Studies have also shown that 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine can inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics. 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has also been shown to have neuroprotective effects, potentially making it a valuable tool in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has several advantages for use in lab experiments. Its unique structure allows it to act as a valuable catalyst in organic synthesis, and its anti-cancer and anti-inflammatory properties make it a promising candidate for drug development. However, 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine. One potential area of research is the development of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine-based drugs for the treatment of cancer and inflammation. Another potential direction is the use of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine as a catalyst for the synthesis of new organic compounds. Further studies are also needed to fully understand the mechanism of action of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine and its potential applications in various fields.
Conclusion:
In conclusion, 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine is a unique compound that has gained significant attention in the scientific community for its potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its anti-cancer, anti-inflammatory, and catalytic properties. Further studies are needed to fully understand its mechanism of action and potential applications in medicine and organic synthesis.
合成方法
The synthesis of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine involves the reaction of morpholine with 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to yield 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine.
科学研究应用
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has been investigated for its potential as an anti-cancer agent. Studies have shown that 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment. 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has also been studied for its potential as an anti-inflammatory agent, with promising results.
In addition to its potential applications in medicine, 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has also been studied for its use in organic synthesis. 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has been shown to be an effective catalyst for various reactions, including the synthesis of lactones and cyclic carbonates. Its unique structure allows it to act as a Lewis acid catalyst, making it a valuable tool in organic synthesis.
属性
IUPAC Name |
morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c16-13(14-5-7-19-8-6-14)12-9-11(10-20-12)21(17,18)15-3-1-2-4-15/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVWSHDPVNIPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-bromo-2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5158658.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5158659.png)
![N-[2-(4,6-dimethyl-2-pyridinyl)vinyl]-2-furamide](/img/structure/B5158660.png)


![1-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone](/img/structure/B5158677.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5158685.png)
![4-(3-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B5158688.png)
![N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5158704.png)

![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)